molecular formula C6H4F3NO B1322738 3-(Trifluoromethyl)pyridin-4-OL CAS No. 140899-19-0

3-(Trifluoromethyl)pyridin-4-OL

Cat. No. B1322738
M. Wt: 163.1 g/mol
InChI Key: MSXWBBIYBYVOPV-UHFFFAOYSA-N
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Description

The compound "3-(Trifluoromethyl)pyridin-4-OL" is a fluorinated pyridine derivative, which is a class of compounds that have garnered significant interest in the field of medicinal chemistry and materials science due to their unique physical and chemical properties. The presence of the trifluoromethyl group can greatly influence the biological activity and metabolic stability of these molecules .

Synthesis Analysis

The synthesis of trifluoromethyl-substituted pyridines can be achieved through various methods. One approach involves the C-F bond cleavage of anionically activated fluoroalkyl groups, which has been applied to synthesize poly-substituted pyridines, including those with a trifluoromethyl group at the 3-position . Another method includes the direct metalation and subsequent functionalization of trifluoromethyl-substituted pyridines, which allows for regioselective transformations . Additionally, the synthesis of N-substituted 4-trifluoromethyl pyridin-2(1H)-imines has been reported, providing a novel series of compounds with potential applications in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted pyridines has been studied using X-ray crystallography and quantum chemistry studies. These analyses have led to the determination of the lowest-energy conformations and provided insights into the regioselective functionalization of these molecules . The crystal structures of several complexes containing trifluoromethyl-substituted ligands have also been reported, which contribute to understanding the role of the trifluoromethyl group in stabilizing metal catalysts .

Chemical Reactions Analysis

Trifluoromethyl-substituted pyridines participate in various chemical reactions, including selective dimerization and oligomerization of α-olefins when used as ligands in cobalt and iron catalyst systems . They also undergo nucleophilic addition and subsequent decomposition, which can be influenced by the choice of reagent and reaction conditions . The hetero-Diels-Alder reaction of 3-(trifluoroacetyl)chromones with cyclic enol ethers has been utilized to synthesize 3-aroyl-2-(trifluoromethyl)pyridines, demonstrating the synthetic versatility of these compounds .

Physical and Chemical Properties Analysis

The introduction of a trifluoromethyl group into the pyridine ring can significantly alter the physical and chemical properties of the molecule. This modification can enhance the stability and reactivity of the compound, as evidenced by the improved performance of cobalt and iron catalysts in olefin oligomerization/polymerization activities . The trifluoromethyl group also affects the electronic properties of the molecule, which can be explored through molecular electrostatic potential and frontier molecular orbital analyses .

Scientific Research Applications

  • Agrochemical Industry

    • Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests .
    • Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .
    • More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
    • The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Pharmaceutical Industry

    • Several TFMP derivatives are used in the pharmaceutical and veterinary industries .
    • Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
    • Many candidates are currently undergoing clinical trials .
    • The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
  • Synthesis of Metal-Organic Frameworks (MOFs)

    • 4-(Trifluoromethyl)pyridine, a derivative of TFMP, can be used in the synthesis of MOFs .
  • Fungicidal Activity

    • Trifluoromethyl-substituted pyridine derivatives showed higher fungicidal activity than chlorine and other derivatives .
    • 2,3,5-DCTF, a derivative of TFMP, is utilized in the synthesis of fluazinam .
  • Pesticides

    • Trifluoromethylpyridine (TFMP) and its intermediates are key structural ingredients for the development of many pesticides .
    • The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
    • More than 50% of the pesticides launched in the last two decades have been fluorinated .
    • Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
  • Disease Control

    • TFMP and its intermediates have gained a fundamental role as key structural ingredients for the development of compounds used to prevent diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes .
  • Manufacturing

    • The demand for TFMP derivatives has been increasing steadily in the last 30 years .
    • TFMP groups are introduced within the structures of other molecules through different synthetic methods .
    • This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
    • The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
  • Pain Management

    • Trifluoromethylpyridine derivatives are used in the development of drugs for pain management .
    • These drugs work by blocking the receptors of a neurotransmitter called calcitonin gene-related peptide (CGRP), which is involved in transmitting pain signals .
  • Safety and Handling

    • 3-(Trifluoromethyl)pyridin-4-OL is classified as Acute Tox. 2 Oral - Eye Irrit. 2 - Flam. Liq. 2 - Skin Irrit. 2 - STOT SE 3 .
    • This indicates that it is toxic if swallowed, causes eye irritation, is flammable, causes skin irritation, and may cause drowsiness or dizziness .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future . The major use of TFMP derivatives is currently in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

3-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO/c7-6(8,9)4-3-10-2-1-5(4)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXWBBIYBYVOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)pyridin-4-OL

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